molecular formula C21H17N3O3 B3440378 ethyl 7-oxo-2-(4-phenylphenyl)-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate

ethyl 7-oxo-2-(4-phenylphenyl)-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B3440378
M. Wt: 359.4 g/mol
InChI Key: QHSANEDFZPTJQL-UHFFFAOYSA-N
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Description

Ethyl 7-oxo-2-(4-phenylphenyl)-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications .

Preparation Methods

The synthesis of ethyl 7-oxo-2-(4-phenylphenyl)-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate can be achieved through a Biginelli-type reaction. This reaction involves the condensation of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds in boiling dimethylformamide (DMF) without the need for a catalyst . The reaction conditions are relatively mild and yield the desired product in good quantities.

Chemical Reactions Analysis

Ethyl 7-oxo-2-(4-phenylphenyl)-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits significant biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: It has been investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and cardiovascular disorders.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 7-oxo-2-(4-phenylphenyl)-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, such as tyrosine kinases and phosphodiesterases, which play crucial roles in cellular signaling pathways. By inhibiting these enzymes, the compound can modulate various biological processes, leading to its therapeutic effects .

Comparison with Similar Compounds

Ethyl 7-oxo-2-(4-phenylphenyl)-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:

These compounds share some structural similarities but differ in their specific biological targets and therapeutic applications.

Properties

IUPAC Name

ethyl 7-oxo-2-(4-phenylphenyl)-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c1-2-27-21(26)18-13-20(25)24-19(22-18)12-17(23-24)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-13,23H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSANEDFZPTJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)N2C(=N1)C=C(N2)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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